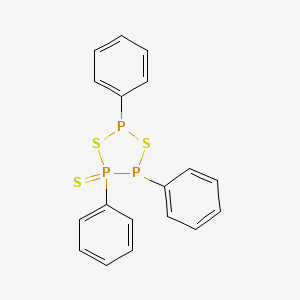![molecular formula C22H41NOS B14633513 N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide CAS No. 55708-49-1](/img/structure/B14633513.png)
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is a compound with a complex molecular structure It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an octadeca-9,12-dienamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide typically involves the reaction of a suitable amine with an appropriate fatty acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the octadeca-9,12-dienamide backbone can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide exerts its effects involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleamide MEA: Another fatty acid amide with similar structural features.
N-(3-Methoxy)Benzyllinoleamide: A compound with a similar backbone but different substituents.
Uniqueness
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
55708-49-1 |
|---|---|
Molekularformel |
C22H41NOS |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
N-(3-methylsulfanylpropyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H41NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-25-2/h7-8,10-11H,3-6,9,12-21H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
OFVNUJDYHFEJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)





![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
